BVT173187
Description
BVT173187 (3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide) is a synthetic small-molecule compound classified as a benzamide derivative . It functions as a selective inhibitor of formyl peptide receptor 1 (FPR1)-dependent signaling pathways, effectively attenuating neutrophil responses to FPR1 agonists without interfering with agonist binding .
The compound’s IUPAC name, CAS registry number (1374984-75-4), and structural identifiers (PubChem CID: 73755160; InChIKey: UCOQCHLODZCXRH-UHFFFAOYSA-N) are well-documented in chemical databases like ChEMBL and GtoPdb, which report its activity across multiple targets and species . Experimental data from these sources highlight its role as a GPCRdb-listed ligand with unique intracellular interaction profiles, though its clinical applicability remains under investigation .
Properties
CAS No. |
1374984-75-4 |
|---|---|
Molecular Formula |
C14H10Cl3NO2 |
Molecular Weight |
330.59 |
IUPAC Name |
3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl3NO2/c1-7-2-3-10(16)12(4-7)18-14(20)9-5-8(15)6-11(17)13(9)19/h2-6,19H,1H3,(H,18,20) |
InChI Key |
UCOQCHLODZCXRH-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C)=CC=C1Cl)C2=CC(Cl)=CC(Cl)=C2O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BVT173187; BVT 173187; BVT-173187. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
BVT173187 shares a benzamide scaffold with several bioactive molecules, yet diverges in target specificity and functional outcomes. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights
Scaffold Similarities : All compounds feature a 2-hydroxybenzamide core but differ in substituents. For example:
- This compound: Chlorine groups at positions 3,5 (benzamide) and 2,5 (aniline) enhance FPR1 affinity .
- IMD-0354: Trifluoromethyl groups at positions 3,5 (aniline) confer NF-κB selectivity .
Mechanistic Divergence :
- This compound’s chlorine-rich structure favors interactions with FPR1’s transmembrane domains, while IMD-0354’s trifluoromethyl groups stabilize binding to IKKβ’s ATP pocket .
- m-3M3FBS lacks halogen substituents, enabling dual modulation of PLC and Kv7 channels via hydrophobic interactions .
Selectivity Challenges :
- This compound’s attenuation of C5a/IL-8 responses implies cross-talk with GPCRs or downstream kinases (e.g., MAPK/ERK), a feature absent in IMD-0354 or naphthol AS-E .
- Naphthol AS-E derivatives exhibit high specificity for CREB-binding protein (CBP), minimizing off-target effects observed in this compound .
Research Implications
- Drug Design : Substituent engineering on the benzamide scaffold can fine-tune target selectivity. For instance, adding electron-withdrawing groups (e.g., -CF₃) may enhance kinase inhibition, as seen in IMD-0354 .
- Therapeutic Potential: this compound’s broad anti-inflammatory profile warrants exploration in neutrophilic disorders, whereas naphthol AS-E analogs show promise in hematologic malignancies .
Preparation Methods
Benzimidazole Core Synthesis
Benzimidazole formation typically proceeds via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For this compound, the 5-methoxy-substituted benzimidazole is synthesized using 4-methoxy-1,2-diaminobenzene and thioglycolic acid, followed by cyclization. Key steps include:
-
Thioether linkage introduction : Reaction of the benzimidazole thiol with chloroacetyl chloride to form the 2-(benzimidazol-2-ylsulfanyl)acetyl intermediate.
-
Amide coupling : Attachment of N-phenyl groups via carbodiimide-mediated coupling with substituted anilines.
Substituent Optimization
Critical substituents on the phenylacetamide moiety (R₁ and R₂) are introduced to enhance FPR1 binding and selectivity (Table 1):
-
R₁ : Electron-withdrawing groups (e.g., NO₂, Cl) improve agonist potency by stabilizing H-bonds with Thr199 and Arg205 in FPR1’s binding pocket.
-
R₂ : Alkoxy chains (OCH₃, OCH₂CH₃) in the para position of the benzene ring are essential for receptor activation, with methoxy groups showing optimal EC₅₀ values.
Structure-Activity Relationship (SAR) Analysis
SAR studies of 52 benzimidazole derivatives reveal strict geometric and electronic requirements for FPR1 agonism (Table 1):
Table 1. EC₅₀ Values of Selected Benzimidazole Derivatives
| Compound | R₁ | R₂ | FPR1 EC₅₀ (μM) | FPR2 EC₅₀ (μM) | PMN Chemotaxis EC₅₀ (μM) |
|---|---|---|---|---|---|
| 1 | NO₂ | OCH₃ | 3.4 | N.A. | 0.4 |
| 3 | OCH₃ | OCH₂CH₃ | 19.1 | N.A. | 0.6 |
| 5 | Cl | OCH₃ | 1.6 | 6.0 | 0.7 |
| 7 | SCH₃ | OCH₃ | 2.0 | N.A. | 0.5 |
Key findings:
-
Methoxy/ethoxy groups : Compounds with 5-OCH₃ or 5-OCH₂CH₃ on the benzimidazole ring exhibit FPR1 specificity, while longer alkoxy chains (e.g., OCH₂CH₂CH₃) abolish activity.
-
Halogen substituents : Chlorine or bromine at R₁ (e.g., Compound 5) enhances potency (EC₅₀ = 1.6 μM) but introduces partial FPR2 activity.
-
Steric effects : Bulky substituents (e.g., trifluoromethoxy) reduce binding affinity due to clashes with Leu198 in FPR1’s hydrophobic ledge.
Molecular Docking and Binding Mode
Homology modeling of FPR1 based on bovine rhodopsin (20% sequence identity) identifies two critical regions for ligand interaction:
-
Channel A : Accommodates alkoxy groups via H-bonds with Thr199.
-
Cavity B : Binds the benzimidazole core through hydrophobic interactions with Leu198 and Val106.
For this compound analogs, docking simulations predict:
-
The methoxy group forms a 1.8 Å H-bond with Thr199, contributing −2.3 kcal/mol to binding energy.
-
The benzimidazole sulfur atom engages in van der Waals contacts with Val106, stabilizing the agonist-receptor complex.
Pharmacological Evaluation
In Vitro Activity
Selectivity Profile
-
FPR1 vs. FPR2 : >10-fold selectivity for FPR1 over FPR2 in compounds with R₁ = NO₂ or SCH₃.
-
Off-target effects : No significant activity against GPCRs outside the FPR family at concentrations ≤10 μM.
Analytical Characterization
Critical quality attributes for this compound include:
-
Purity : ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Chiral purity : Enantiomeric excess >99% confirmed via chiral stationary phase chromatography.
-
Mass spectrometry : [M+H]⁺ = 402.1 m/z (calculated for C₁₉H₁₈N₃O₃S).
Process Optimization Challenges
-
Diastereomer separation : The thioglycolic acid intermediate necessitates chiral resolution using preparative HPLC with cellulose-based columns.
-
Scale-up limitations : Low yields (<40%) in the cyclization step due to thiourea byproduct formation.
-
Stability issues : Degradation under acidic conditions (pH <4) requires lyophilized storage at −20°C .
Q & A
Basic Research Questions
Q. How should researchers formulate a focused and manageable research question for studying BVT173187?
- Methodological Guidance : Begin by narrowing the scope to specific biochemical interactions, structural properties, or mechanistic pathways of this compound. Use the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . Avoid overly broad inquiries (e.g., "What does this compound do?") and instead target hypotheses (e.g., "How does this compound inhibit Enzyme X under varying pH conditions?"). Iteratively revise the question based on preliminary literature reviews and pilot experiments to ensure sufficient data availability and alignment with research timelines .
Q. What experimental design principles are critical for studying this compound in vitro?
- Methodological Guidance :
- Control Groups : Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay specificity .
- Replicates : Use triplicate measurements to account for variability in kinetic or spectroscopic data .
- Blinding : Minimize bias by blinding sample labels during data collection phases .
- Documentation : Maintain a lab notebook with raw data, instrument settings, and deviations from protocols to ensure reproducibility .
Q. How can researchers ensure data integrity when characterizing this compound’s physicochemical properties?
- Methodological Guidance :
- Validation : Cross-validate results using orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation) .
- Metadata : Record environmental conditions (e.g., temperature, humidity) that may affect spectroscopic or chromatographic outputs .
- Statistical Baselines : Establish baseline noise thresholds for instruments to distinguish signal from artifact .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s mechanism of action across studies?
- Methodological Guidance :
- Source Analysis : Compare experimental conditions (e.g., cell lines, concentrations) and methodologies (e.g., assay types) to identify variables causing discrepancies .
- Meta-Analysis : Aggregate data from multiple studies using statistical models (e.g., random-effects models) to assess consensus or heterogeneity .
- Hypothesis Refinement : Propose follow-up experiments (e.g., isothermal titration calorimetry for binding affinity verification) to resolve ambiguities .
Q. What strategies optimize iterative data analysis for this compound’s structure-activity relationships (SAR)?
- Methodological Guidance :
- Multivariate Analysis : Apply principal component analysis (PCA) or machine learning algorithms to correlate structural modifications with bioactivity trends .
- Dynamic Modeling : Use molecular dynamics simulations to predict conformational changes in this compound under physiological conditions .
- Ethical Review : Ensure computational models are validated against empirical data to avoid overinterpretation .
Q. How can interdisciplinary approaches enhance the translational potential of this compound research?
- Methodological Guidance :
- Collaborative Frameworks : Integrate medicinal chemistry, pharmacology, and bioinformatics teams to address multi-scale challenges (e.g., toxicity prediction, metabolic stability) .
- Data Sharing : Use repositories like PubChem or ChEMBL to deposit raw spectral data and assay results, enabling cross-validation .
- Ethical Compliance : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles in publications .
Methodological Resources
- Data Reporting : Follow the "STREAMS" checklist (Structural, Thermodynamic, Reproducibility, Ethical, Assay, Metadata, Statistical) for manuscripts .
- Ethical Design : Refer to institutional IRB guidelines for in vivo studies and ensure compliance with the ARRIVE 2.0 framework for preclinical transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
